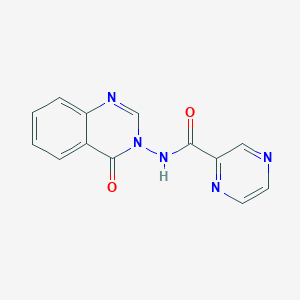![molecular formula C23H19N3O4S2 B2530021 methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 440326-59-0](/img/structure/B2530021.png)
methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is an intricate organic compound. This molecule features a multifaceted structure with thieno[3,2-d]pyrimidine, benzyl, sulfanyl, and benzoate moieties. Such compounds are often pivotal in medicinal chemistry, synthetic organic chemistry, and pharmaceutical research due to their complex functionalities and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate can be approached through multi-step organic synthesis. Typical steps may include:
Formation of the thieno[3,2-d]pyrimidine core.
Introduction of the benzyl group through nucleophilic substitution or metal-catalyzed coupling reactions.
Attachment of the sulfanyl group to the thieno[3,2-d]pyrimidine moiety.
Amidation reaction to link the acetamido group.
Esterification to convert the carboxylic acid functionality to the benzoate ester.
Industrial Production Methods
Scaling up this compound to industrial quantities typically involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, or the use of specific catalysts can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes several types of chemical reactions, including:
Oxidation: : Altering the oxidation state of the sulfanyl group.
Reduction: : Reducing the thieno[3,2-d]pyrimidine ring or other functionalities.
Substitution: : Particularly electrophilic or nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide, etc.
Reducing agents: : Sodium borohydride, lithium aluminum hydride, etc.
Substitution reagents: : Halides, nitrates, sulfonates, etc., under varying conditions of temperature, pressure, and pH.
Major Products
The primary products from these reactions can include oxidized or reduced versions of the compound, as well as various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate has diverse applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying cellular pathways, enzyme interactions, and as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
This compound exerts its effects through several molecular mechanisms:
Molecular Targets: : It may interact with enzymes, receptors, or DNA within cells.
Pathways Involved: : It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response. The exact mechanism would depend on its application, whether it is being used as a therapeutic agent, biochemical probe, or another purpose.
Comparaison Avec Des Composés Similaires
Compared to other compounds with thieno[3,2-d]pyrimidine or benzoate moieties:
Uniqueness: : Methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate boasts a unique combination of functional groups that may confer specific biological activities or chemical reactivity not observed in closely related molecules.
Similar Compounds: : Other thieno[3,2-d]pyrimidine derivatives, benzyl esters, or sulfanyl-substituted compounds might show similar but distinct properties, and comparing them can highlight subtle differences in activity or reactivity.
Through the detailed exploration of its synthesis, reactions, applications, and mechanisms, we can appreciate the intricate nature and potential of this compound in various fields of science and industry.
Propriétés
IUPAC Name |
methyl 2-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-22(29)16-9-5-6-10-17(16)24-19(27)14-32-23-25-18-11-12-31-20(18)21(28)26(23)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVXNKFYUQNHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2529939.png)
![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)
![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)
![3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)
![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)


![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2529953.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)
![N-(diphenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)
